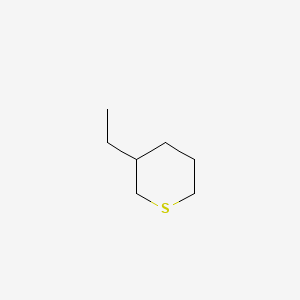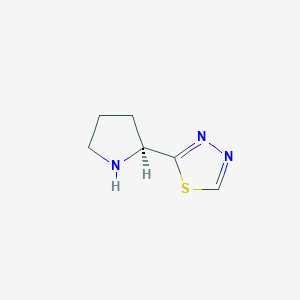![molecular formula C10H12O3 B13099622 (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[B][1,4]dioxepin with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid
- (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-yl)methanol derivatives
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2 |
Clé InChI |
FBWGVRIIZZYACA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC=C2O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)




